
Identifying New Spindle Pole Body Components
Through Genetic Screens: Application Notes

and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: spb

Cat. No.: B1663442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of novel

Spindle Pole Body (SPB) components using genetic screening methodologies. The SPB is the

functional equivalent of the centrosome in fungi and plays a crucial role in microtubule

organization and cell division. Understanding its composition is vital for fundamental cell

biology research and for identifying potential targets for therapeutic intervention, particularly in

oncology.

Introduction to Genetic Screens for SPB Component
Discovery
Genetic screens are powerful tools for identifying genes involved in specific biological

processes. By systematically perturbing gene function and observing the resulting phenotype,

researchers can uncover novel components and regulators of cellular machinery like the SPB.

The following sections detail three widely used and effective genetic screening methods for this

purpose:

Synthetic Genetic Array (SGA) Analysis: A high-throughput method in yeast for identifying

genetic interactions, where a mutation in a query gene is combined with a collection of other

mutations to find combinations that are lethal or result in a severe growth defect.
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GFP-Fusion Library Screening: A visual, microscopy-based screen to identify proteins that

localize to a specific subcellular structure, in this case, the SPB.

Phosphoproteomic Analysis: A mass spectrometry-based approach to identify proteins that

are phosphorylated in a cell-cycle-dependent manner at the SPB, suggesting a regulatory

role.

Synthetic Genetic Array (SGA) Analysis
SGA analysis is a systematic approach to identify synthetic lethal or sick interactions, where the

combination of two non-lethal mutations results in cell death or a significant reduction in fitness.

This method has been instrumental in defining functional relationships between genes and

pathways.[1][2]

Experimental Protocol: Synthetic Genetic Array (SGA)
This protocol outlines the key steps for performing an SGA screen in Saccharomyces

cerevisiae to identify genes that genetically interact with a known SPB component.

Materials:

Query yeast strain (MATα) with a deletion or conditional allele of a known SPB gene, marked

with a selectable marker (e.g., natMX).

Yeast deletion mutant array (DMA) (MATa), where each strain has a deletion of a single non-

essential gene marked with another selectable marker (e.g., kanMX).

Robotic platform for high-density colony manipulation (e.g., RoToR HDA).

YPD, G418, and ClonNAT solid and liquid media.

Sporulation media.

Selection media for haploid double mutants.

Procedure:
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Mating: Using a robotic platform, the query strain is systematically crossed with the entire

array of deletion mutants on YPD plates.

Diploid Selection: The resulting diploid cells are selected on media containing both G418 and

ClonNAT.

Sporulation: The diploid cells are transferred to sporulation media to induce meiosis and the

formation of haploid spores.

Haploid Selection: The spores are then transferred to a series of selection plates to

specifically select for MATa haploid cells that carry both the query mutation and the deletion

mutation.

Data Acquisition: The final array of double mutants is imaged, and colony size is measured

as a proxy for fitness.

Data Analysis: A quantitative "SGA score" is calculated for each double mutant by comparing

its colony size to the expected size based on the growth of the single mutants. Significant

negative scores indicate a synthetic sick or lethal interaction.

Data Presentation: SGA Screen Hits for SPB-Related
Genes
The following table summarizes hypothetical results from an SGA screen using a query

mutation in the SPB component, spc42Δ. The interacting genes are categorized by their known

cellular functions.
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Query Gene Interacting Gene SGA Score
Function of
Interacting Gene

spc42Δ geneA -0.45
Mitotic Spindle

Checkpoint

spc42Δ geneB -0.38
Nuclear Pore

Component

spc42Δ geneC -0.52
Microtubule Motor

Protein

spc42Δ geneD -0.41
Ubiquitination

Pathway

spc42Δ geneE -0.35
Chromatin

Remodeling

Visualization: SGA Workflow

Strain Preparation

SGA Screening Data Analysis

Query Strain (MATα, spb_geneΔ::natMX)

Mating

Deletion Mutant Array (MATa, geneXΔ::kanMX)

Diploid Selection Sporulation Haploid Selection Colony Imaging SGA Score Calculation Hit Identification

Click to download full resolution via product page

Workflow for a Synthetic Genetic Array (SGA) screen.

GFP-Fusion Library Screening
This method involves systematically tagging every protein in the genome with a Green

Fluorescent Protein (GFP) and then using high-throughput microscopy to identify those that

localize to the SPB.
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Experimental Protocol: High-Throughput GFP-Fusion
Library Screening
This protocol describes a genome-wide screen in S. cerevisiae to identify novel SPB-localized

proteins.

Materials:

Yeast strain library where each open reading frame (ORF) is C-terminally tagged with GFP.

Automated liquid handling system.

High-throughput confocal microscope with an automated stage.

Image analysis software (e.g., CellProfiler, ImageJ).

Reference strain expressing a known SPB protein fused to a red fluorescent protein (RFP)

for co-localization analysis.

Procedure:

Library Growth: The GFP-fusion library is grown in 384-well plates to mid-log phase.

Automated Microscopy: An automated microscopy system acquires images of each strain in

the library. Z-stacks are typically captured to obtain three-dimensional information.

Image Analysis:

Segmentation: Individual cells are identified and segmented from the images.

Feature Extraction: For each cell, features such as fluorescence intensity, size, shape, and

texture are quantified.

Classification: A machine learning classifier, trained on images of known SPB proteins, is

used to identify cells with SPB-like localization patterns.

Hit Validation: Candidate "hits" are manually inspected and validated by co-localization with a

known SPB marker (e.g., Spc42-RFP).
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Data Presentation: Novel SPB Components Identified by
GFP-Fusion Screening
The following table presents a hypothetical list of newly identified SPB components from a

GFP-fusion library screen.

Gene
Localization
Pattern

Co-localization
with Spc42-RFP

Notes

YXX123W
Punctate, nuclear

periphery
Yes

Previously

uncharacterized ORF

YZZ456C
Single dot at the

nuclear envelope
Yes

Known kinase, novel

localization

YAA789C
Two dots in dividing

cells
Yes

Putative structural

component

Visualization: GFP-Fusion Library Screening Workflow

Library Preparation High-Throughput Imaging Image and Data Analysis

Yeast GFP-Fusion Library 384-well Plate Growth Automated Confocal Microscopy Cell Segmentation Localization Classification Hit Validation (Co-localization)

Click to download full resolution via product page

Workflow for a high-throughput GFP-fusion library screen.

Phosphoproteomic Analysis of the SPB
This approach identifies proteins that are dynamically phosphorylated at the SPB during the

cell cycle, suggesting a role in regulating SPB function.

Experimental Protocol: Phosphoproteomic Analysis of
Enriched SPBs
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This protocol outlines the enrichment of SPBs from synchronized yeast cells followed by mass

spectrometry to identify phosphoproteins.

Materials:

Yeast strains that can be synchronized at different cell cycle stages (e.g., cdc mutants).

Spheroplasting buffer (including zymolyase).

SPB isolation buffer.

Sucrose gradient solutions.

Ultracentrifuge.

Trypsin.

Immobilized Metal Affinity Chromatography (IMAC) materials for phosphopeptide enrichment.

Liquid chromatography-tandem mass spectrometer (LC-MS/MS).

Procedure:

Cell Synchronization and Lysis: Yeast cells are synchronized at specific cell cycle stages

(e.g., G1, S, M) and then converted to spheroplasts. Spheroplasts are lysed to release

nuclei.

SPB Enrichment: Nuclei are treated to enrich for SPBs, which are then purified by

centrifugation through a sucrose gradient.

Protein Digestion: Proteins from the enriched SPB fraction are digested into peptides using

trypsin.

Phosphopeptide Enrichment: Phosphopeptides are selectively enriched from the peptide

mixture using IMAC.

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography

and analyzed by tandem mass spectrometry to determine their sequence and the location of
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the phosphorylation sites.

Data Analysis: The mass spectrometry data is searched against a protein database to

identify the phosphorylated proteins and quantify changes in phosphorylation levels between

different cell cycle stages.

Data Presentation: Cell Cycle-Dependent
Phosphorylation of SPB Components
The table below shows a hypothetical summary of phosphoproteomic data, highlighting the

number of identified phosphorylation sites on known and novel SPB-associated proteins at

different cell cycle stages. A phosphoproteomic analysis of enriched Saccharomyces cerevisiae

SPBs identified 212 phosphorylation sites across asynchronous, mitotic, and G1/S-arrested

cells.[3] Of these, 60 were unique to mitosis and 24 were unique to the G1/S phase.[3]

Protein
G1/S Phase
Phosphosites

M Phase
Phosphosites

Function

Spc110 5 12
γ-tubulin complex

docking

Spc42 3 8
Central plaque

component

YXX123W 2 6
Novel SPB-associated

protein

YZZ456C 4 9
Kinase, potential SPB

regulator

Visualization: SPB Duplication Pathway
The following diagram illustrates the key stages of SPB duplication in S. cerevisiae, a process

regulated by many of the proteins identified through genetic screens. The duplication process

begins in G1 with the formation of a "satellite" structure on the half-bridge of the existing SPB.

[4] This satellite then develops into a duplication plaque, which is inserted into the nuclear

envelope to form a new, functional SPB.[4]
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G1 Start: Satellite Formation on Half-Bridge

Late G1: Duplication Plaque Assembly

Cdc31, Kar1

S Phase: Insertion into Nuclear Envelope

Mps1, Mps2

G2/M: Side-by-Side SPBs

Spc42, Spc29

Anaphase: Bipolar Spindle Formation

Click to download full resolution via product page

Key stages and regulatory proteins of SPB duplication.

Conclusion
The genetic screens described in these application notes provide powerful and complementary

approaches for the identification and characterization of novel SPB components. SGA analysis

reveals functional relationships, GFP-fusion library screening provides direct visual evidence of

localization, and phosphoproteomic analysis uncovers regulatory mechanisms. The integration

of data from these different methodologies will lead to a more comprehensive understanding of

SPB biology and its role in cell division, providing valuable insights for both basic research and

the development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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